molecular formula C14H13FN2O3S B2615211 Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 432521-66-9

Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No. B2615211
CAS RN: 432521-66-9
M. Wt: 308.33
InChI Key: PGAPPZMWEGWIPE-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the CAS Number: 432521-66-9. It has a molecular weight of 308.33 . The compound is used for research purposes.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, a compound with a complex structure, has been the subject of various scientific research studies focusing on its synthesis, crystal structure, and potential applications. The synthesis of related compounds, characterized by the presence of fluorophenoxy and methylsulfanyl groups attached to a pyrimidine carboxylate core, provides insight into the structural versatility and reactivity of such compounds. For instance, the synthesis, crystal structure, and biological activities of closely related compounds reveal the meticulous process of determining molecular configurations and potential biological relevance (Mo, Wen-yan, He, Hong-wu, 2007).

Coordination Chemistry and Crystallography

The compound's derivatives have been explored for their coordination chemistry, particularly with metals such as Ag(I) and Hg(II), demonstrating the compound's utility in forming complex structures with potential applications in material science and catalysis. Studies on the N1-hexyl substituted pyrimidines offer insights into their solubility properties and structural organization in the solid state, highlighting the intricate network of interactions that can be leveraged for designing materials with specific properties (Barceló-Oliver et al., 2013).

Biological Activities and Medicinal Chemistry

While direct studies on Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate specifically might be limited, the investigation of structurally related compounds provides valuable information on potential biological and medicinal applications. For instance, compounds with similar structural motifs have been studied for their antimicrobial properties, offering a glimpse into the possible utility of Ethyl 4-(4-fluorophenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate in developing new antibacterial or antifungal agents. The synthesis and evaluation of thienopyrimidine derivatives, for example, underscore the role of such compounds in pharmaceutical research, aiming to discover new treatments for infectious diseases (Vlasov, Chernykh, Osolodchenko, 2015).

Supramolecular Chemistry and Material Science

The study of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and related compounds emphasizes the importance of non-covalent interactions, such as hydrogen bonding and π-π interactions, in stabilizing crystal structures. These findings are pivotal for the field of supramolecular chemistry, where the assembly of complex structures from simpler building blocks is fundamental. Such studies also contribute to material science, where understanding the molecular basis of structure formation can guide the design of novel materials with desired physical and chemical properties (J. Suresh et al., 2007).

properties

IUPAC Name

ethyl 4-(4-fluorophenoxy)-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-3-19-13(18)11-8-16-14(21-2)17-12(11)20-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAPPZMWEGWIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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